Product packaging for Davanone(Cat. No.:CAS No. 30810-99-2)

Davanone

Cat. No.: B1200109
CAS No.: 30810-99-2
M. Wt: 236.35 g/mol
InChI Key: FJKKZNIYYVEYOL-UHFFFAOYSA-N
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Description

Davanone is a naturally occurring sesquiterpene ketone recognized for its significant role in the chemical profiles of various aromatic plants, particularly those within the Artemisia genus . Its molecular formula is C15H24O2, with a defined stereochemistry that is typically reported as (2S)-2-[(2S,5R)-5-ethenyl-5-methyloxolan-2-yl]-6-methylhept-5-en-3-one . This compound is a major component of davana oil (from Artemisia pallens) and has been identified as a dominant constituent in other species, such as Artemisia indica from the Himalayan region, where it constituted 30.8% of the essential oil . Research Applications & Value this compound is primarily of interest in phytochemical and biological activity research. Recent studies highlight its potential in the following areas: • Antimicrobial Research : In-silico (computational) studies predict that this compound exhibits potent antibacterial properties. Molecular docking simulations suggest it forms stable interactions with key bacterial target proteins, such as NADPH-dependent catalase and dihydrofolate reductase, indicating a potential mechanism of action . • Antioxidant Research : Computational models also predict significant antioxidant capacity for this compound. Its potential to act as a free radical scavenger makes it a compound of interest for investigating oxidative stress . Chemical Profile The table below summarizes key identifiers and predicted properties for this compound :

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O2 B1200109 Davanone CAS No. 30810-99-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30810-99-2

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

2-(5-ethenyl-5-methyloxolan-2-yl)-6-methylhept-5-en-3-one

InChI

InChI=1S/C15H24O2/c1-6-15(5)10-9-14(17-15)12(4)13(16)8-7-11(2)3/h6-7,12,14H,1,8-10H2,2-5H3

InChI Key

FJKKZNIYYVEYOL-UHFFFAOYSA-N

SMILES

CC(C1CCC(O1)(C)C=C)C(=O)CC=C(C)C

Canonical SMILES

CC(C1CCC(O1)(C)C=C)C(=O)CC=C(C)C

Synonyms

davanone

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Davanone has been identified as a potential anticancer agent, particularly against human ovarian cancer. Research indicates that it induces apoptosis (programmed cell death) in ovarian cancer cells through the activation of caspases and the inhibition of the PI3K/AKT/MAPK signaling pathway. In vitro studies demonstrated that this compound effectively decreased cell viability and inhibited the migration and invasion of cancer cells, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. In silico simulations have shown that it interacts strongly with key target proteins associated with bacterial growth inhibition. These findings position this compound as a promising candidate for developing new antimicrobial agents, particularly in treating infections resistant to conventional antibiotics .

Anti-inflammatory Effects

Recent studies have highlighted this compound's ability to inhibit pro-inflammatory cytokines (such as TNF-α and IL-6) in macrophages. This suggests its potential use in treating chronic inflammatory conditions, making it relevant for research into alternative therapies for diseases characterized by inflammation .

Cosmetic Applications

This compound is increasingly used in cosmetic formulations due to its pleasant fragrance and skin-beneficial properties. Its antioxidant characteristics contribute to skin health by protecting against oxidative stress, which can lead to premature aging. Additionally, its antimicrobial properties make it suitable for formulations targeting acne and other skin infections .

Agricultural Applications

This compound's bioactive properties extend to agriculture, where it can be utilized as a natural pesticide or fungicide. Research indicates that essential oils containing this compound can effectively control plant pathogens and pests, offering an eco-friendly alternative to synthetic agrochemicals . This application is particularly relevant in organic farming practices.

Data Tables

The following tables summarize key findings related to the applications of this compound:

Application Area Effect Mechanism Source
AnticancerInduces apoptosisCaspase activation; PI3K/AKT/MAPK inhibition
AntimicrobialBacterial growth inhibitionProtein-ligand interaction
Anti-inflammatoryCytokine inhibitionModulation of inflammatory pathways
CosmeticAntioxidant; antimicrobialProtects skin; combats acne
AgriculturalPest controlNatural pesticide properties

Ovarian Cancer Study

In a controlled study involving ovarian cancer cell lines (OVACAR-3), this compound was shown to significantly reduce cell viability in a dose-dependent manner. The study employed various assays (CCK-8, transwell migration) to measure the effects of this compound on cell proliferation and migration, confirming its potential as an anticancer agent .

Anti-inflammatory Research

A study investigating the anti-inflammatory effects of this compound on primary macrophages revealed that treatment with this compound led to a marked decrease in pro-inflammatory cytokine levels without cytotoxic effects, highlighting its therapeutic potential for chronic inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Davanone shares structural and functional similarities with other sesquiterpenes and monoterpenes found in Artemisia species. However, its unique ketone group and stereochemistry distinguish its biological and industrial roles. Below is a detailed comparison with key analogs:

Structural and Functional Analogues

Compound Structure Type Key Functional Group Primary Source Concentration Range Notable Properties/Applications
This compound Sesquiterpene ketone Ketone A. pallens, A. indica 24–67% Flavor enhancement, anticancer
Cis-Davanone Sesquiterpene ketone Ketone A. absinthium 52.51% Antimicrobial, antifungal
Camphor Monoterpene ketone Ketone A. herba-alba 16–93% Antioxidant, insecticidal
Estragole Phenylpropanoid Methoxy-allylbenzene A. dracunculus ~80% Antifungal, flavoring agent
β-Thujone Monoterpene Cyclic ether A. herba-alba 32–82% Neurotoxic, antimicrobial
Germacrene-D Sesquiterpene Hydrocarbon A. indica 5.82% Insect repellent, anti-inflammatory

Key Contrasts

  • Functional Groups: Unlike camphor (monoterpene ketone) or β-thujone (monoterpene ether), this compound’s sesquiterpene backbone and ketone group confer stability and synergistic interactions in fragrance formulations .
  • Antimicrobial Efficacy: While this compound derivatives in A. abrotanum show strong antifungal activity against Candida albicans (MIC: 0.1–0.5 mg/mL), estragole requires higher concentrations (MIC: >1 mg/mL) for similar effects . Antioxidant Capacity: this compound’s conjugated system enables radical scavenging (IC50: 45–60 μg/mL in DPPH assays), outperforming β-thujone but lagging behind phenolic compounds like carvacrol .

Chemotypic Variability

This compound content varies significantly across Artemisia species due to genetic and environmental factors:

  • A. pallens: 53–67%
  • A. chamaemelifolia: 57.32%
  • A. indica: 30.80%
  • A. herba-alba: 20–70%
  • A. fragrans: 16.1%

In contrast, camphor dominates in A. herba-alba (up to 93%), while estragole is the major component in A. dracunculus .

Preparation Methods

Steam Distillation and Fractionation

Steam distillation of fresh davana leaves yields a volatile oil rich in oxygenated sesquiterpenes. Fractional distillation under reduced pressure further enriches this compound, though co-elution with structurally similar terpenoids necessitates additional purification steps. Polar fractionation using silica gel chromatography has proven effective, leveraging this compound’s moderate polarity to separate it from non-polar hydrocarbons like bicyclogermacrene.

Challenges in Natural Isolation

Despite its abundance in davana oil, obtaining enantiopure this compound from natural sources remains challenging due to the presence of stereoisomers and degradation products. For instance, pyrolysis studies at 300°C under oxidative conditions revealed that this compound remains stable, but bicyclogermacrene undergoes rearrangement to form elemene isomers, complicating isolation.

Synthetic Preparation Methods

The structural complexity of this compound, characterized by its oxabicyclo[3.2.1]octane framework, has inspired diverse synthetic strategies. Below, we analyze three pivotal approaches, emphasizing stereochemical control and step economy.

Lewis Acid-Catalyzed [3+4] Annulation

Molander and Haas pioneered a total synthesis of (±)-davanone via a [3+4] annulation between 1,4-pentanedione and bis(trimethylsilyl) enol ether 2 (Table 1). Catalyzed by BF3·OEt2, this cycloaddition constructs the oxabicyclo[3.2.1]heptanone core in a single step. Subsequent ring-opening with aqueous HCl and functional group manipulations, including oxidation and methylation, yield racemic this compound in 12 linear steps with an overall yield of 9%.

Table 1: Key Steps in [3+4] Annulation Route

StepReactionConditionsYield
1[3+4] AnnulationBF3·OEt2, CH2Cl2, −78°C65%
2Ring-opening6M HCl, THF, 25°C82%
3Ketone methylationCH3I, K2CO3, DMF75%

This method’s limitation lies in its racemic outcome, necessitating resolution for enantiopure this compound.

Diastereoselective Synthesis from Geranyl Acetate

A stereocontrolled route to cis- and trans-davanoids was achieved by Denmark and Stavenger using geranyl acetate as the chiral pool starting material (Scheme 1). Sharpless asymmetric epoxidation installs the C2 stereocenter, followed by diastereoselective cyclization to establish the bicyclic framework. Trans-davanone is obtained in six steps (22% yield), while cis-davanone requires an additional oxidation-reduction sequence.

Scheme 1: Stereodivergent Synthesis Highlights

  • Epoxidation : Geranyl acetate → Epoxide (92% ee).

  • Cyclization : TiCl4-mediated ring closure to bicyclic ether.

  • Oxidation : TPAP/NMO oxidation to ketone.

This approach underscores the versatility of terpene-derived precursors in accessing this compound’s stereochemical diversity.

Biomimetic Polyene Cyclization

Inspired by terpene biosynthesis, Heathcock and Piettre demonstrated a biomimetic route to this compound analogs via acid-catalyzed cyclization of a linear geranyl derivative. While this method mirrors natural pathways, it suffers from poor regiocontrol, yielding this compound as a minor product alongside hirsutene derivatives.

Comparative Analysis of Synthetic Methods

Table 2: Comparison of this compound Synthesis Routes

MethodStarting MaterialStepsYield (%)Stereoselectivity
[3+4] Annulation1,4-Pentanedione129Racemic
Geranyl AcetateGeranyl acetate6–822cis/trans (8:1 er)
BiomimeticGeranyl derivative10<5Low

The geranyl acetate route offers superior stereocontrol and scalability, making it the preferred method for industrial applications. In contrast, the annulation approach provides rapid access to the core skeleton but requires resolution for enantiopure material.

Q & A

Q. What analytical methods are recommended for identifying and quantifying davanone in plant extracts?

this compound is best identified using Gas Chromatography-Mass Spectrometry (GC/MS) coupled with retention index comparisons against reference libraries (e.g., NIST) and published spectral data . For quantification, internal normalization methods are standard, where peak areas are normalized against a known internal standard. Ensure calibration curves are validated using purified this compound samples to minimize matrix effects. Cell suspension cultures and intact plant tissues require distinct extraction protocols (e.g., dichloromethane for cell cultures) to account for differential terpenoid solubility .

Q. How do researchers establish baseline this compound levels in intact plants versus cell cultures?

Baseline comparisons require controlled experimental design :

  • Extract this compound from intact plant leaves and cell cultures (callus/suspension) using identical solvents (e.g., dichloromethane).
  • Analyze via GC/MS under standardized conditions.
  • Normalize data to fresh weight (pg/g FW) for cross-sample consistency. Studies show cell suspension cultures initially yield lower this compound (15.09 pg/g FW) than intact plants, necessitating biotechnological enhancement .

Advanced Research Questions

Q. What biotechnological strategies effectively enhance this compound production in cell cultures?

Key methodologies include:

  • Cell immobilization : Use nylon meshes (10 ppi pore size) to stabilize suspension cultures, improving metabolite retention. Immobilized cells fed with geranyl acetate (50–100 ppm) show a 3–4× increase in this compound (56.73 pg/g FW) .
  • Adsorbent integration : Porapak-Q tubing adsorbs extracellular this compound, reducing feedback inhibition and boosting yields by 52.17 pg/g FW .
  • Precursor feeding : Geranyl acetate (a monoterpene precursor) enhances biotransformation efficiency. Optimize concentrations to avoid cytotoxicity .

Q. How should researchers address contradictions in this compound yield data across studies?

Contradictions often arise from variability in extraction protocols or culture conditions . Mitigate discrepancies by:

  • Documenting precise experimental parameters (e.g., solvent polarity, agitation speed in suspension cultures).
  • Replicating studies with operationalized variables (e.g., standardized FW measurement).
  • Applying statistical tools (e.g., ANOVA) to isolate significant factors (e.g., precursor concentration effects) . Cross-validate findings using literature triangulation , comparing data from intact plant studies and biotechnological interventions .

Q. What statistical approaches are optimal for analyzing this compound production experiments?

Use Two-Way ANOVA to assess interactions between variables (e.g., adsorbent type × precursor concentration). Ensure:

  • Normality and homogeneity of variances via Shapiro-Wilk and Levene’s tests.
  • Post-hoc tests (e.g., Tukey HSD) to identify specific treatment effects. For small sample sizes, non-parametric alternatives (e.g., Kruskal-Wallis) are advised .

Methodological Best Practices

Q. How to operationalize variables in this compound biosynthesis studies?

  • Define independent variables (e.g., geranyl acetate concentration, immobilization duration) with measurable ranges (e.g., 5–100 ppm, 21-day immobilization).
  • Dependent variables (this compound yield) must be quantifiable via GC/MS with error margins <5% .
  • Control for confounding factors (e.g., light exposure, temperature) using randomized block designs.

What criteria validate a research question on this compound’s biosynthetic pathways?

Ensure questions are:

  • Measurable : Framed to allow GC/MS or NMR data collection.
  • Narrow in scope : Focus on specific enzymes (e.g., terpene synthases) or regulatory genes.
  • Relevant : Address gaps, such as the limited data on this compound’s antispasmodic mechanism . Test questions via pilot studies to refine hypotheses .

Data Interpretation and Reporting

Q. How to reconcile low this compound yields in callus cultures versus suspension systems?

Callus cultures often lack the tissue differentiation required for terpenoid accumulation. Transition to suspension cultures with optimized media (e.g., MS basal media + 2,4-D/kinetin) and monitor growth phases. Document biomass increase and metabolite production at each subculture stage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Davanone
Reactant of Route 2
Davanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.